molecular formula C16H21N5O2 B6472449 4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640818-23-9

4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6472449
CAS No.: 2640818-23-9
M. Wt: 315.37 g/mol
InChI Key: VXGLILBCJPATHX-UHFFFAOYSA-N
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Description

The compound “4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazopyridines has been described in various studies. For instance, Rosenberg et al. described a facile synthesis of imidazopyridines using a Pd-catalyzed amide coupling reaction . 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields (51%–99%) when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct .


Molecular Structure Analysis

The molecular structures of imidazopyridines were established on the basis of different spectral data such as 1H NMR, 13C NMR, X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

Imidazopyridines have been found to undergo various chemical reactions. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazopyridines can be determined using various techniques such as NMR spectroscopy . For instance, the 1H NMR spectrum of a synthesized imidazopyridine showed specific peaks corresponding to the different protons in the molecule .

Future Directions

Imidazopyridines have shown significant potential in various therapeutic areas due to their diverse biological activities . Future research could focus on exploring more about their potential uses and developing new synthetic methods for their preparation.

Properties

IUPAC Name

[4-(3-methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-19-14-12(5-4-6-17-14)18-16(19)21-9-10-23-13(11-21)15(22)20-7-2-3-8-20/h4-6,13H,2-3,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGLILBCJPATHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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